molecular formula C17H10F6N4O B2651572 {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-94-2

{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone

Cat. No.: B2651572
CAS No.: 477847-94-2
M. Wt: 400.284
InChI Key: ABEKJGVAWHYFMB-UHFFFAOYSA-N
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Description

The compound {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, a pyridine ring, and a bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bis(trifluoromethyl)phenyl Group:

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties, which are known to interact with various biological targets.

Medicine

Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl groups.

Mechanism of Action

The mechanism by which {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone: Similar structure but lacks the methyl group on the triazole ring.

    {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(2-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bis(trifluoromethyl)phenyl group enhances its lipophilicity and metabolic stability, while the triazole and pyridine rings provide versatile sites for chemical modifications and interactions with biological targets.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4O/c1-9-14(15(28)10-2-4-24-5-3-10)25-26-27(9)13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKJGVAWHYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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